NONOate de MAHMA

Vue d'ensemble

Description

MAHMA NONOate is a Nitric Oxide (NO) donor . It is a compound that participates in the regulation of many pathophysiological processes . It functions both as a second messenger and as an endogenous neurotransmitter . MAHMA NONOate is unstable and easy to release NO in physiological conditions .

Synthesis Analysis

MAHMA NONOate is commercially available and can be purchased from various chemical suppliers .

Molecular Structure Analysis

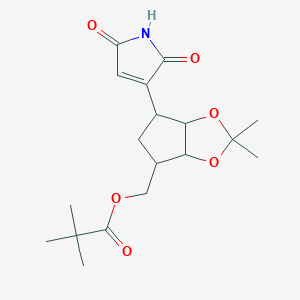

The molecular formula of MAHMA NONOate is C8H20N4O2 . Its average mass is 204.270 Da and its monoisotopic mass is 204.158630 Da .

Chemical Reactions Analysis

MAHMA NONOate is known to dissociate in a pH-dependent manner following first-order kinetics . It is unstable and easy to release NO in physiological conditions .

Applications De Recherche Scientifique

Effets pharmacologiques et applications biomédicales

Le NONOate de MAHMA est un type de diazeniumdiolate (NONOate), une série de composés qui sont les donneurs de NO les plus largement étudiés . Ils sont instables et libèrent facilement l'oxyde nitrique (NO) dans des conditions physiologiques . Les applications biomédicales et le développement de médicaments à base de donneurs de NO ont suscité un intérêt considérable ces dernières années . Ils présentent un large éventail de taux de production de NO reproductibles .

Régulation des processus physiopathologiques

Le NO est une molécule radicalaire libre, à structure simple et instable, qui participe à la régulation de nombreux processus physiopathologiques . Il fonctionne à la fois comme un second messager et comme un neurotransmetteur endogène . L'épuisement du NO ou l'atténuation de son système effecteur peuvent entraîner une hypertension, une angine de poitrine et une impuissance . Une surproduction de NO peut entraîner des dommages tels que le choc circulatoire, la septicémie, les maladies neurodégénératives et les réactions inflammatoires .

Dispersion de la bio-pellicule

Le this compound a démontré qu'il pouvait déloger les bio-pellicules formées par Salmonella enterica et Escherichia coli O157 : H7 . Les bio-pellicules dans l'environnement industriel peuvent poser problème car les agents pathogènes qui s'y trouvent sont beaucoup plus résistants au chlore et aux autres désinfectants

Mécanisme D'action

Target of Action

MAHMA NONOate is a nitric oxide (NO) donor . Its primary targets are platelets and pulmonary arteries . Nitric oxide is a simple structured and unstable free radical molecule, which participates in the regulation of many pathophysiological processes . It functions both as a second messenger and as an endogenous neurotransmitter .

Mode of Action

MAHMA NONOate interacts with its targets by releasing nitric oxide . It has been shown to inhibit platelet aggregation induced by either collagen or ADP . This inhibitory effect was largely resistant to ODQ, a soluble guanylate cyclase inhibitor . The effect of MAHMA NONOate on platelet inhibition was approximately 10-fold more potent than S-nitrosoglutathione .

Biochemical Pathways

MAHMA NONOate affects the biochemical pathway involving the sarco-endoplasmic reticulum calcium ATPase . By activating this ATPase, it inhibits platelet aggregation . This suggests that MAHMA NONOate may play a role in the regulation of calcium homeostasis in platelets.

Pharmacokinetics

It is known that nitric oxide, which mahma nonoate releases, is small, gaseous, and uncharged, allowing it to freely diffuse into tissues . The effects of nitric oxide are restricted locally due to its short half-life (approximately 1s) .

Result of Action

The molecular and cellular effects of MAHMA NONOate’s action primarily involve the inhibition of platelet aggregation . It shows inhibitory effects to pulmonary artery and platelet aggregation with log IC 50 values of 7.18 and 6.16, respectively .

Action Environment

It is known that nitric oxide donors can be affected by light exposure

Safety and Hazards

Orientations Futures

The biomedical applications and drug development of NO donors like MAHMA NONOate have attracted scientists’ attention in recent years . The effect of MAHMA NONOate on platelet inhibition was approximately 10-fold more potent than S-nitrosoglutathione (GSNO). It could also reduce systemic arterial pressure more than GSNO . Therefore, in vivo, MAHMA NONOate had platelet inhibition and vasodepressor effects . This suggests that MAHMA NONOate could be of interest for clinical situations requiring transient and subtotal inhibition of platelet function .

Analyse Biochimique

Biochemical Properties

MAHMA NONOate plays a significant role in biochemical reactions, particularly those involving nitric oxide. It interacts with various enzymes, proteins, and other biomolecules, primarily through its ability to release nitric oxide . The nature of these interactions is largely dependent on the specific biological system being studied.

Cellular Effects

MAHMA NONOate influences cell function through its effects on cell signaling pathways, gene expression, and cellular metabolism. Its primary mechanism of action involves the release of nitric oxide, which acts as a signaling molecule in many biological processes .

Molecular Mechanism

The molecular mechanism of action of MAHMA NONOate involves the controlled release of nitric oxide. This can lead to binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

The effects of MAHMA NONOate can change over time in laboratory settings. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of MAHMA NONOate can vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

MAHMA NONOate is involved in metabolic pathways that involve nitric oxide. This includes interactions with enzymes or cofactors, as well as any effects on metabolic flux or metabolite levels .

Transport and Distribution

MAHMA NONOate is transported and distributed within cells and tissues. This includes interactions with transporters or binding proteins, as well as any effects on its localization or accumulation .

Subcellular Localization

This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Propriétés

IUPAC Name |

hydroxyimino-[methyl-[6-(methylamino)hexyl]amino]-oxidoazanium | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H20N4O2/c1-9-7-5-3-4-6-8-11(2)12(14)10-13/h9,13H,3-8H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQHAZGURWZYZJG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCCCCCCN(C)[N+](=NO)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H20N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does MAHMA NONOate release nitric oxide?

A1: MAHMA NONOate spontaneously decomposes in aqueous solutions at physiological pH to release two molecules of nitric oxide (NO). This decomposition is independent of enzymatic activity. [, , ]

Q2: What are the primary downstream effects of nitric oxide released by MAHMA NONOate?

A2: Nitric oxide released from MAHMA NONOate activates soluble guanylate cyclase, leading to increased intracellular cyclic guanosine monophosphate (cGMP) levels. [, ] This increase in cGMP then triggers various downstream effects, including vasodilation, inhibition of platelet aggregation, and modulation of ion channel activity. [, , , ]

Q3: What is the molecular formula and weight of MAHMA NONOate?

A3: The molecular formula of MAHMA NONOate is C8H19N5O4, and its molecular weight is 249.26 g/mol. []

Q4: Is there any spectroscopic data available for MAHMA NONOate?

A4: Yes, MAHMA NONOate has been characterized using various spectroscopic techniques, including electrospray ionization mass spectrometry (ESI-MS). [] ESI-MS analysis has shown that MAHMA NONOate readily ionizes, releasing nitric oxide and other nitrogen oxide species upon collisional activation. []

Q5: How stable is MAHMA NONOate in solution?

A5: MAHMA NONOate's stability in solution is dependent on factors like pH and temperature. At physiological pH and 37°C, it has a half-life of approximately 15 minutes. [, ]

Q6: Are there specific storage recommendations for MAHMA NONOate?

A6: Yes, MAHMA NONOate should be stored as a dry powder at -20°C and protected from light and moisture to ensure its stability. [, ]

Q7: Does MAHMA NONOate itself possess catalytic properties?

A7: MAHMA NONOate is not inherently catalytic. Its primary function is to act as a nitric oxide donor, and its decomposition to release NO is spontaneous rather than catalytic. [, ]

Q8: What are some specific research applications of MAHMA NONOate?

A8: MAHMA NONOate is widely used in research to investigate:

- The physiological and pathological roles of nitric oxide [, , , , , ]

- Vascular reactivity and blood pressure regulation [, , , ]

- The impact of nitric oxide on platelet function [, ]

- The effects of nitric oxide on bacterial biofilms [, , ]

Q9: How do structural modifications of NONOates influence their nitric oxide release properties?

A9: The rate and duration of nitric oxide release from NONOates can be altered by modifying the amine moiety attached to the diazeniumdiolate group. [] For instance, increasing the size or complexity of the amine generally leads to a slower rate of NO release. []

Q10: What strategies can be employed to improve the stability of MAHMA NONOate in formulations?

A10: Formulating MAHMA NONOate in a dry powder form and storing it at low temperatures (-20°C) and protected from light and moisture can significantly enhance its stability. [, ]

Q11: How is MAHMA NONOate metabolized in vivo?

A11: While detailed metabolic pathways for MAHMA NONOate have not been extensively characterized, it is understood that the released nitric oxide readily interacts with various biological targets, including soluble guanylate cyclase and heme-containing enzymes. [, ] The ultimate fate of NO likely involves its oxidation to nitrate and nitrite. []

Q12: What in vitro models have been used to study the effects of MAHMA NONOate?

A12: MAHMA NONOate has been extensively used in various in vitro models, including:

- Isolated blood vessels to assess vasodilation [, , , , ]

- Platelet-rich plasma to investigate platelet aggregation inhibition [, ]

- Bacterial cultures to examine biofilm dispersal [, , ]

Q13: Has MAHMA NONOate been evaluated in animal models?

A13: Yes, MAHMA NONOate has been utilized in animal models to study its effects on:

- Blood pressure regulation in rats [, , , ]

- Cerebral blood flow in rats [, ]

- Renal function in rats []

- Erectile function in rats []

Q14: What is known about the potential toxicity of MAHMA NONOate?

A14: While MAHMA NONOate is a valuable research tool, it's essential to handle it with care. As a potent nitric oxide donor, excessive exposure could lead to undesirable effects associated with NO overproduction, such as hypotension. [, , ]

Q15: What are some alternatives to MAHMA NONOate as nitric oxide donors?

A15: Several other compounds are available that can release nitric oxide, each with its release kinetics and potential applications. Some examples include:

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

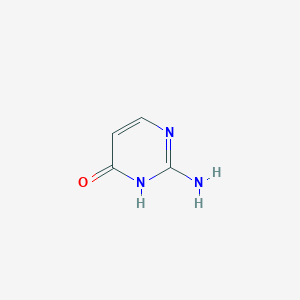

![1-Amino-1H-imidazo[4,5-c]pyridin-2(3H)-one](/img/structure/B114549.png)

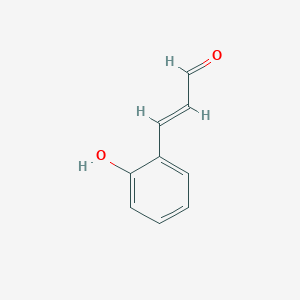

![Carbamic acid,[1-(hydroxymethyl)-2-methylbutyl]-, 1,1-dimethylethyl ester, [R-(R*,R*)]-(9CI)](/img/structure/B114557.png)